molecular formula C10H19NO2 B13170663 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one

Cat. No.: B13170663
M. Wt: 185.26 g/mol
InChI Key: OKVTWEYZEJSVIY-UHFFFAOYSA-N
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Description

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one is a chemical compound with a unique structure that combines an aminobutan group with a hydroxycyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one typically involves the reaction of cyclohexanone with an appropriate aminobutan derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the use of palladium catalysts in hydrogenation reactions can be crucial for the formation of the aminobutan group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The aminobutan group can interact with enzymes and receptors, modulating their activity. The hydroxycyclohexanone core can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminobutan-2-yl)azepan-4-ol: This compound has a similar aminobutan group but a different core structure, leading to different chemical and biological properties.

    4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol: Another similar compound with a piperidine core, which affects its reactivity and applications.

Uniqueness

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(1-aminobutan-2-yl)-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C10H19NO2/c1-2-8(7-11)10(13)5-3-9(12)4-6-10/h8,13H,2-7,11H2,1H3

InChI Key

OKVTWEYZEJSVIY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCC(=O)CC1)O

Origin of Product

United States

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